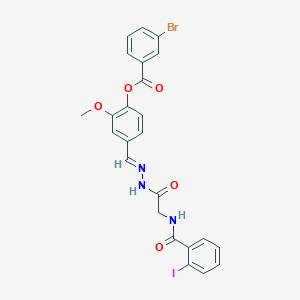
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇是一种化学化合物,其特征在于两个氯苯基基团连接到吡唑环上,并在第四位有一个甲醇基团。
准备方法
合成路线和反应条件
(1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇的合成通常涉及2-氯苯甲醛和4-氯苯肼反应生成相应的腙。该中间体然后环化形成吡唑环,然后在第四位引入甲醇基团。反应条件通常包括使用氢氧化钠或碳酸钾等碱,反应通常在乙醇或甲醇等溶剂中回流条件下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和收率。此外,采用重结晶或色谱等纯化步骤以获得高纯度的化合物。
化学反应分析
反应类型
(1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇会经历各种化学反应,包括:
氧化: 甲醇基团可以被氧化生成相应的醛或羧酸。
还原: 该化合物可以被还原生成相应的醇或胺衍生物。
取代: 氯苯基基团可以进行亲核取代反应以引入不同的官能团。
常用试剂和条件
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化铝锂或硼氢化钠等试剂。
取代: 条件通常涉及在碱存在下使用胺或硫醇等亲核试剂。
主要产物
这些反应产生的主要产物包括原始化合物的各种衍生物,例如醛、羧酸、醇、胺和取代的氯苯基衍生物。
科学研究应用
(1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇有几种科学研究应用:
化学: 它被用作合成更复杂分子时的构建单元,并用作各种有机反应中的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医药: 正在进行研究,以探索其作为各种疾病的治疗剂的潜力。
工业: 它用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
(1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会抑制某些酶或受体,从而导致其观察到的生物效应。例如,它可能充当特定激酶或蛋白酶的抑制剂,破坏细胞信号通路,并导致其抗菌或抗癌活性。
相似化合物的比较
类似化合物
2,2-双(4-氯苯基)-1,1-二氯乙烷: 该化合物与 (1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇在结构上相似,尤其是氯苯基基团的存在.
1-(2-氯苯基)-1-(4-氯苯基)-2,2-二氯乙烷: 另一种结构相关的化合物,具有类似的化学性质.
独特性
(1-(2-氯苯基)-3-(4-氯苯基)-1H-吡唑-4-基)甲醇由于吡唑环和甲醇基团的存在而具有独特性,这些基团赋予了特定的化学反应性和潜在的生物活性,这些活性与其他类似化合物不同。
属性
CAS 编号 |
618441-93-3 |
|---|---|
分子式 |
C16H12Cl2N2O |
分子量 |
319.2 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChI 键 |
KUSZXGBAHAFDPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)




![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)



![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)


![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
